molecular formula C11H15IN2O5 B14115033 5'-Deoxy-5'-iodo-2'-O-methyl-5-methyluridine

5'-Deoxy-5'-iodo-2'-O-methyl-5-methyluridine

Cat. No.: B14115033
M. Wt: 382.15 g/mol
InChI Key: HTLVQJXEEODLKI-UHFFFAOYSA-N
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Description

5’-Deoxy-5’-iodo-2’-O-methyl-5-methyluridine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Deoxy-5’-iodo-2’-O-methyl-5-methyluridine involves several steps, starting with the iodination of a suitable precursor. The reaction conditions typically include the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 5’ position. The methylation at the 2’-O position is achieved using methylating agents such as methyl iodide under basic conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

5’-Deoxy-5’-iodo-2’-O-methyl-5-methyluridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5’ position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions involving 5’-Deoxy-5’-iodo-2’-O-methyl-5-methyluridine include iodine, methyl iodide, and various oxidizing and reducing agents. The reaction conditions typically involve basic or acidic environments, depending on the specific reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various nucleoside analogs, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

5’-Deoxy-5’-iodo-2’-O-methyl-5-methyluridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of other nucleoside analogs.

    Biology: Studied for its effects on DNA synthesis and cell cycle regulation.

    Medicine: Investigated for its antitumor activity, particularly in targeting indolent lymphoid malignancies.

Mechanism of Action

The mechanism of action of 5’-Deoxy-5’-iodo-2’-O-methyl-5-methyluridine involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets specific molecular pathways involved in cell cycle regulation and DNA replication, leading to the death of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5’-Deoxy-5’-iodo-2’-O-(2-methoxyethyl)-5-methyluridine
  • 2’-O-methyl-5-methyluridine

Uniqueness

5’-Deoxy-5’-iodo-2’-O-methyl-5-methyluridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable compound in cancer research .

Properties

Molecular Formula

C11H15IN2O5

Molecular Weight

382.15 g/mol

IUPAC Name

1-[4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H15IN2O5/c1-5-4-14(11(17)13-9(5)16)10-8(18-2)7(15)6(3-12)19-10/h4,6-8,10,15H,3H2,1-2H3,(H,13,16,17)

InChI Key

HTLVQJXEEODLKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)OC

Origin of Product

United States

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